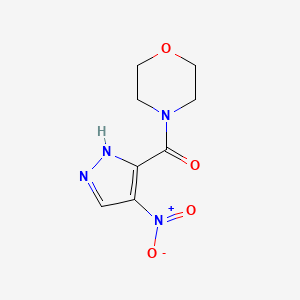![molecular formula C13H15ClO2 B2909718 [3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287286-91-1](/img/structure/B2909718.png)
[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as CP47,497, is a synthetic cannabinoid that was first synthesized in the early 1980s. It is structurally similar to tetrahydrocannabinol (THC), the psychoactive component of cannabis, and has been used in scientific research as a tool to study the endocannabinoid system.
Mécanisme D'action
[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts as a potent agonist of cannabinoid receptors, specifically the CB1 receptor. It binds to the receptor and activates a signaling cascade that leads to changes in neuronal activity and neurotransmitter release. This can result in a range of physiological effects, including analgesia, sedation, and euphoria.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of adenylyl cyclase activity, modulation of calcium channels, and inhibition of neurotransmitter release. It has also been shown to have analgesic, anti-inflammatory, and anti-convulsant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol as a research tool is its potency and selectivity for the CB1 receptor, which allows for precise manipulation of the endocannabinoid system. However, its synthetic nature and lack of natural occurrence in the human body may limit its relevance to physiological processes.
Orientations Futures
Future research with [3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol may focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, studies may investigate the effects of chronic exposure to this compound and its potential for abuse and addiction. Finally, research may explore the use of this compound as a tool for studying the endocannabinoid system in disease models, such as chronic pain and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of [3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves several steps, including the reaction of 2-chloro-4-methoxybenzaldehyde with cyclohexanone to form 3-(2-chloro-4-methoxyphenyl)cyclohexanone. This intermediate is then reacted with 1,5-cyclooctadiene in the presence of a palladium catalyst to form the bicyclo[1.1.1]pentane ring system. The final step involves reduction of the ketone group to form the alcohol.
Applications De Recherche Scientifique
[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been used extensively in scientific research to study the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, appetite, and mood. It has been used as a tool to investigate the structure-activity relationship of synthetic cannabinoids and their interactions with cannabinoid receptors.
Propriétés
IUPAC Name |
[3-(2-chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c1-16-9-2-3-10(11(14)4-9)13-5-12(6-13,7-13)8-15/h2-4,15H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYSOJVSSQXYLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C23CC(C2)(C3)CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride](/img/structure/B2909636.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2909638.png)
![methyl 5-[({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate](/img/structure/B2909639.png)
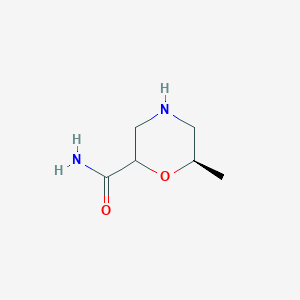
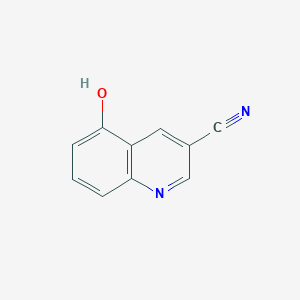
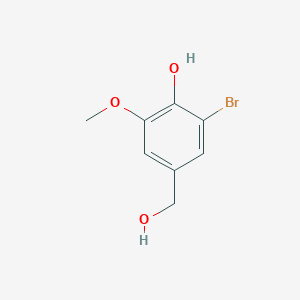
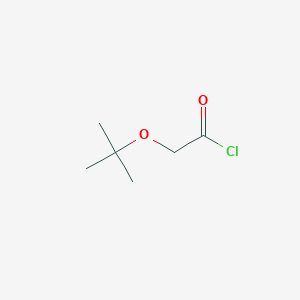
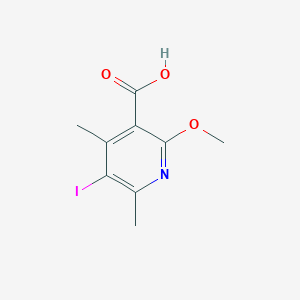

![1-{[Benzyl(propyl)amino]methyl}-4-phenylazetidin-2-one](/img/structure/B2909652.png)
![8-(3-isopropoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2909653.png)
![N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide](/img/structure/B2909656.png)
![3-(2,5-dimethylbenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2909657.png)
